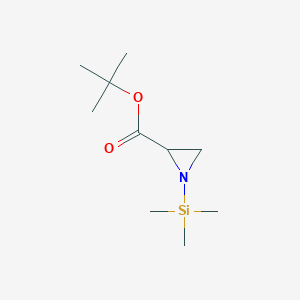

tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl aziridine-1-carboxylate” is a chemical compound with the CAS Number: 97308-23-1 . It has a molecular weight of 143.19 and is a liquid at room temperature . It’s used as a building block and laboratory chemical .

Synthesis Analysis

The synthesis of “tert-butyl aziridine-1-carboxylate” is subject to research and development . It’s used as an organic experimental building block .Physical And Chemical Properties Analysis

“tert-Butyl aziridine-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 143.19 .科学研究应用

Anionic Polymerization

This compound plays a crucial role in the anionic polymerization of aziridines. The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic-ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly (BocAz) chains . This process is essential in the synthesis of linear polyethyleneimine .

Synthesis of Polyethyleneimine

The deprotection of poly (BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine . Polyethyleneimine is a polymer with a high amine density that is widely studied for a wide range of applications, including non-viral gene transfection, metal chelation, and CO2 capture .

Synthesis of Biologically Active Natural Products

The compound can be used as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Synthesis of Complex 3-Aryl Aziridine Structures

The compound can be used in the addition of tert-Butyl diazoacetate to one-pot-generated aldimines under pyridinium triflate catalysis to obtain more complex 3-aryl aziridine structures .

Synthesis of Polyimines

The compound can play a larger role in the activation of aziridines in anionic polymerization and in the synthesis of polyimines .

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which are significant as a scaffold in the synthesis of biologically active natural products .

安全和危害

作用机制

Target of Action

Tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid . Aziridine-2-carboxylic acid derivatives have been found to inhibit Protein Disulfide Isomerase (PDIA1), an enzyme that plays a crucial role in protein folding .

Mode of Action

The aziridine ring in the compound is highly reactive due to its strain energy, which promotes its reactivity towards nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products . It is speculated that under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .

Biochemical Pathways

The inhibition of PDIA1 by aziridine-2-carboxylic acid derivatives can affect the protein folding process . PDIA1 is an enzyme that corrects the 3D structure of native proteins synthesized in the endoplasmic reticulum . Inhibition of PDIA1 can disrupt the protein folding process, potentially leading to the accumulation of misfolded proteins .

Result of Action

The inhibition of PDIA1 by aziridine-2-carboxylic acid derivatives can potentially lead to the accumulation of misfolded proteins . This can disrupt cellular functions and potentially lead to cell death .

Action Environment

The action of tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the aziridine ring

属性

IUPAC Name |

tert-butyl 1-trimethylsilylaziridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2Si/c1-10(2,3)13-9(12)8-7-11(8)14(4,5)6/h8H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFGFGJUAFNHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN1[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B6431897.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)

![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)